molecular formula C7H15N B2421711 3-(Propan-2-yl)pyrrolidine CAS No. 34971-73-8

3-(Propan-2-yl)pyrrolidine

Cat. No.: B2421711
CAS No.: 34971-73-8
M. Wt: 113.204
InChI Key: QFHZPMOJWIBZCS-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)pyrrolidine is a chemical compound characterized by a five-membered pyrrolidine ring with a propan-2-yl substituent at the third position. Pyrrolidine derivatives are widely recognized for their significant role in medicinal chemistry due to their unique structural properties and biological activities .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Therefore, future research could focus on exploring these aspects to design new pyrrolidine compounds, including 3-(Propan-2-yl)pyrrolidine, with improved biological profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which results in the formation of pyrrolidine rings . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, the acid-promoted synthesis from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via orthoesters .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts enables the selective C(sp3)-C(sp2) cross-couplings with free alcohols and aromatic halides . This method is favored for its operational simplicity and broad substrate scope.

Chemical Reactions Analysis

Types of Reactions: 3-(Propan-2-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines .

Comparison with Similar Compounds

Properties

IUPAC Name

3-propan-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHZPMOJWIBZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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